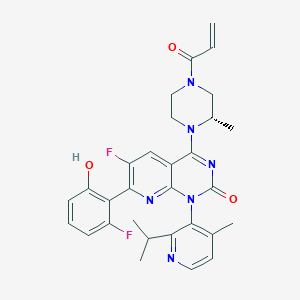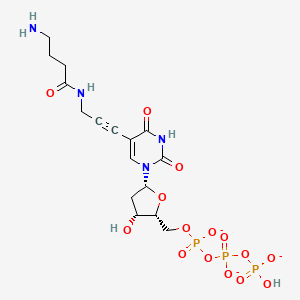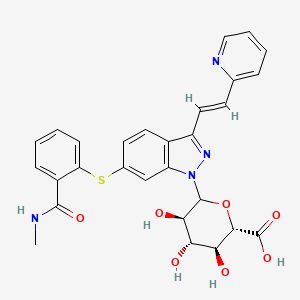
BDP 581/591 carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BDP 581/591 is a fluorophore that can be also used for ROS detection. This is a carboxylic acid dye derivative with a free COOH group.
Wissenschaftliche Forschungsanwendungen
1. Benzylation of Carboxylic Acids
BDP compounds like BDP 581/591 carboxylic acid have been used in benzylation reactions. For example, carboxylic benzyl esters have been obtained through oxidation-reduction condensation using benzyloxydiphenylphosphine (BDPP) treated with carboxylic acids in the presence of benzoquinone under mild conditions (Mukaiyama, Shintou, & Kikuchi, 2002).
2. Asymmetric Hydroformylation
BDP derivatives functionalized with carboxylic acids have been used for covalent attachment to supports like bead and silica, facilitating immobilized asymmetric hydroformylation of prochiral alkenes (Adint & Landis, 2014).
3. Electro-Catalyst for Methanol Oxidation
BDP carboxylic acid doped polyaniline tubes have demonstrated potential as an efficient electro-catalyst for methanol oxidation in acidic medium, showing higher catalytic activity compared to commercial catalysts (Mondal & Malik, 2016).
4. Neurotransmission and Classical Conditioning
BDP compounds have been explored for their effects on neurotransmission and classical conditioning. Studies showed that certain BDP compounds enhanced alpha responding to auditory cues and facilitated learning rates in conditioned responses (Shors et al., 1995).
5. Synthesis and Biodegradation Studies
Research has been conducted on novel butanediamine-grafted poly(dl-lactic acid) polymers (BDPLAs), indicating potential for medical applications due to their biodegradable properties and reduced acidity-caused irritations (Luo et al., 2007).
6. Fluorescent Lipid Peroxidation Probes
C11-BODIPY(581/591), a fluorescent probe, has been used for lipid peroxidation indexing in model membrane systems and living cells, exhibiting sensitivity to various oxy-radicals and peroxynitrite (Drummen et al., 2002).
7. Safety Parameter Evaluation in Chemical Reactions
Studies on safety parameters like Self-Accelerating Decomposition Temperature (SADT) and Time to Maximum Rate under adiabatic conditions (TMRad) for certain BDP compounds have been conducted, contributing to safety assessments in chemical processes (Cong et al., 2021).
8. Environmental Impact of Biodegradable Plastics
Research on biodegradable plastics (BDP) has shown they release compounds into water solutions before biodegradation, providing insights into their environmental interaction and impact (Serrano-Ruiz et al., 2020).
9. Immunomodulatory Activity Studies
A polysaccharide coded as BDP from Bacillus Calmette Guerin (BCG) formulation has shown significant immunomodulatory activity in vitro tests on murine macrophages cells (Liu et al., 2016).
Eigenschaften
Molekularformel |
C22H19BF2N2O2 |
|---|---|
Molekulargewicht |
392.21 |
IUPAC-Name |
3-(5,5-difluoro-7-((1E,3E)-4-phenylbuta-1,3-dien-1-yl)-5H-4l4,5l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)propanoic acid |
InChI |
InChI=1S/C22H19BF2N2O2/c24-23(25)26-18(9-5-4-8-17-6-2-1-3-7-17)10-12-20(26)16-21-13-11-19(27(21)23)14-15-22(28)29/h1-13,16H,14-15H2,(H,28,29)/b8-4+,9-5+ |
InChI-Schlüssel |
BNURWCMGIJOEAC-KBXRYBNXSA-N |
SMILES |
O=C(O)CCC1=[N+]2C(C=C1)=CC3=CC=C(/C=C/C=C/C4=CC=CC=C4)N3[B-](F)2F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BDP 581/591 carboxylic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide;hydrochloride](/img/structure/B1192197.png)


![[(2R,3S)-1-[[(2R)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[[(2S)-3-(4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]-methylamino]-1-oxopropan-2-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl] (2S)-2-(dimethylamino)-3-(4-methoxyphenyl)propanoate](/img/structure/B1192207.png)

